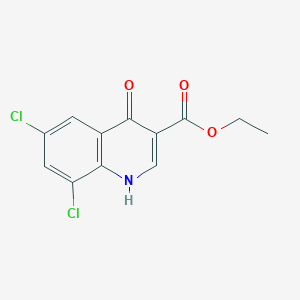

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6,8-dichloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSJXUVDOXWRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296539 | |

| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25771-89-5 | |

| Record name | 25771-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Within this important class of heterocycles, Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate stands out as a compound of significant interest for synthetic and medicinal chemists. The presence of chloro-substituents on the benzene ring, coupled with the 4-hydroxyquinoline-3-carboxylate core, suggests potential for novel pharmacological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific molecule, intended to serve as a valuable resource for researchers in the field.

Chemical Identity and Physical Properties

This compound is a polysubstituted quinoline derivative. Its core structure consists of a quinoline ring system with chloro groups at positions 6 and 8, a hydroxyl group at position 4, and an ethyl carboxylate group at position 3.

Table 1: Compound Identification

| Parameter | Value |

| CAS Number | 25771-89-5[1][2][3] |

| Molecular Formula | C₁₂H₉Cl₂NO₃[1] |

| Molecular Weight | 286.11 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 6,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester |

Physical Properties:

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Gould-Jacobs reaction [4]. This well-established method for forming 4-hydroxyquinoline derivatives involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

The synthesis of the target molecule specifically involves the reaction of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate .

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antiviral, anticancer, and enzyme inhibitory effects.[1][2] Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate, a distinct member of this class, presents a compelling case for in-depth mechanistic investigation. While direct studies on this specific molecule are limited, the extensive research on analogous quinoline-3-carboxylate derivatives provides a fertile ground for postulating and systematically exploring its mechanism of action. This guide synthesizes the current understanding of related compounds to propose a series of data-driven, verifiable experimental workflows designed to elucidate the precise biological targets and signaling pathways of this compound. Our approach is tailored for researchers and drug development professionals, offering a strategic framework for transforming this promising chemical entity from a mere structure into a well-characterized therapeutic lead.

Introduction: The Quinoline-3-Carboxylate Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a recurring motif in a multitude of biologically active compounds.[1][3] Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for interacting with various biological targets, including nucleic acids and proteins.[3] Quinoline derivatives have found applications as antimalarial, antibacterial, antiviral, and anticancer agents.[1] The 3-carboxylate substitution, in particular, has been a focal point of recent research, with derivatives showing potent and selective activities. This guide focuses on a specific, yet under-investigated molecule: this compound. By leveraging the wealth of knowledge on its chemical relatives, we can formulate and test hypotheses regarding its mechanism of action.

Postulated Mechanisms of Action: A Synthesis of Possibilities

Based on the established activities of structurally similar quinoline-3-carboxylate derivatives, we can hypothesize several potential mechanisms of action for this compound. These are not mutually exclusive and may act in concert to produce a unique pharmacological profile.

Antiviral Activity

Quinolines have demonstrated significant potential as antiviral agents against a range of viruses, including Dengue, Zika, and Coronaviruses.[1][4][5][6] The proposed antiviral mechanisms for quinoline derivatives are multifaceted and can involve targeting either viral or host factors.

-

Inhibition of Viral Entry and Replication: Some quinoline compounds are thought to impair the early stages of viral infection, potentially by interfering with viral attachment to host cells or subsequent fusion and entry processes.[4][6] They may also disrupt viral nucleic acid replication by intercalating into viral DNA or RNA.[3]

-

Targeting Viral Enzymes: Specific viral enzymes, such as proteases and polymerases, are attractive targets for antiviral therapy. Quinoline derivatives have the potential to bind to the active sites of these enzymes, thereby inhibiting viral replication.

Enzyme Inhibition: A Gateway to Therapeutic Intervention

The inhibition of key metabolic enzymes is a well-established strategy in drug development. Several quinoline derivatives have been identified as potent inhibitors of enzymes crucial for cell proliferation and survival.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[7][8][9] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[10] The quinoline-4-carboxylic acid scaffold, structurally similar to our compound of interest, is a known pharmacophore for potent DHODH inhibitors.[9]

-

Lactate Dehydrogenase (LDH) Inhibition: Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[11][12] Lactate dehydrogenase A (LDHA) is a key enzyme in this pathway, converting pyruvate to lactate.[11][13][14] Inhibition of LDHA can reverse this glycolytic phenotype and impair cancer cell survival.[11] Quinoline-3-sulfonamides and other derivatives have been identified as potent and selective LDHA inhibitors.[11][13][14][15]

Anticancer Activity: Modulating Cellular Pathways

The antiproliferative effects of quinoline derivatives against various cancer cell lines are well-documented.[16][17] The underlying mechanisms are diverse and often involve the modulation of critical cellular signaling pathways.

-

Induction of Apoptosis: Some quinoline-3-carboxylate derivatives have been shown to induce apoptosis in cancer cells through the upregulation of intrinsic apoptotic pathways.[16]

-

Inhibition of Protein Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[18] Additionally, quinoline-3-carboxamides have been explored as inhibitors of ATM kinase, a crucial mediator of the DNA damage response pathway.[19][20]

A Strategic Guide to Mechanism of Action Elucidation: Experimental Workflows

To systematically investigate the postulated mechanisms of action for this compound, we propose a multi-pronged experimental approach. This strategy is designed to be self-validating, with each stage providing data to inform the next.

Initial Screening and Target Identification

The first phase involves broad screening to identify the primary biological activities of the compound.

Experimental Protocol 1: Broad-Spectrum Activity Screening

-

Antiviral Screening:

-

Utilize a panel of representative viruses (e.g., RNA and DNA viruses) in cell-based plaque reduction or reporter gene assays to determine the spectrum of antiviral activity.

-

Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

-

-

Anticancer Screening:

-

Screen the compound against a panel of cancer cell lines from different tissue origins (e.g., NCI-60 panel).

-

Determine the GI50 (half-maximal growth inhibition) for each cell line to identify sensitive cancer types.

-

-

Enzyme Inhibition Profiling:

-

Perform high-throughput screening against a panel of relevant enzymes, with a focus on DHODH and LDH isoforms.

-

Determine the IC50 (half-maximal inhibitory concentration) for any hits.

-

Data Presentation: Summary of Initial Screening Data

| Assay Type | Target/Cell Line | Endpoint | Hypothetical Result |

| Antiviral | Dengue Virus | EC50 | 2.5 µM |

| Antiviral | Dengue Virus | CC50 | > 50 µM |

| Antiviral | Dengue Virus | SI | > 20 |

| Anticancer | MCF-7 (Breast) | GI50 | 1.8 µM |

| Anticancer | K562 (Leukemia) | GI50 | 0.9 µM |

| Enzyme Inhibition | hDHODH | IC50 | 0.5 µM |

| Enzyme Inhibition | hLDHA | IC50 | 5.2 µM |

| Enzyme Inhibition | hLDHB | IC50 | > 100 µM |

Target Validation and Mechanistic Deep Dive

Once a primary activity is identified, the next phase focuses on validating the molecular target and elucidating the detailed mechanism.

Experimental Workflow for DHODH Inhibition

Workflow for Investigating DHODH Inhibition

Experimental Protocol 2: Confirming DHODH as the Molecular Target

-

Enzyme Kinetics:

-

Perform steady-state kinetic analysis with varying concentrations of the substrate (dihydroorotate) and the compound.

-

Use Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

-

-

Biophysical Confirmation of Binding:

-

Thermal Shift Assay (TSA): Incubate recombinant DHODH with the compound and a fluorescent dye that binds to unfolded proteins. Measure the change in melting temperature (ΔTm) upon compound binding, which indicates direct target engagement.

-

Surface Plasmon Resonance (SPR): Immobilize DHODH on a sensor chip and flow the compound over the surface. Measure the change in refractive index to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (KD).

-

-

On-Target Validation in a Cellular Context:

-

Pyrimidine Rescue Assay: Treat cancer cells with the compound in the presence and absence of exogenous pyrimidines (e.g., uridine). If the compound's antiproliferative effect is due to DHODH inhibition, the addition of pyrimidines should rescue cell growth.

-

Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. DHODH inhibition is expected to cause an S-phase arrest.

-

Elucidating Downstream Signaling Pathways

If the compound's activity is not attributable to direct enzyme inhibition, or to further understand its cellular effects, the focus shifts to signaling pathway analysis.

Experimental Workflow for Apoptosis Induction

Workflow for Investigating Apoptosis Induction

Experimental Protocol 3: Characterizing the Pro-Apoptotic Mechanism

-

Detection of Apoptosis:

-

Treat sensitive cancer cell lines with the compound and perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify early and late apoptotic cells.

-

-

Measurement of Caspase Activity:

-

Use luminogenic or fluorogenic substrates to measure the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway).

-

-

Analysis of Apoptotic Proteins:

-

Perform Western blot analysis to assess changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and the cleavage of PARP (a substrate of activated caspase-3).

-

Conclusion: A Roadmap for Discovery

While the precise mechanism of action of this compound remains to be fully elucidated, the rich pharmacology of the quinoline-3-carboxylate class provides a robust framework for its investigation. The experimental workflows outlined in this guide offer a systematic and data-driven approach to unraveling its biological activity. By progressing from broad phenotypic screening to detailed biochemical and cellular assays, researchers can confidently identify the molecular target(s) and signaling pathways modulated by this promising compound. This strategic approach will be instrumental in advancing this compound from a chemical entity to a potential therapeutic candidate with a well-defined mechanism of action, thereby accelerating its journey through the drug discovery and development pipeline.

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 5. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - East China Normal University [pure.ecnu.edu.cn]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. While specific historical and detailed biological data for this exact molecule are limited in publicly accessible literature, this guide synthesizes established principles of quinoline chemistry and the known bioactivities of analogous compounds to present a scientifically grounded resource. We will explore its chemical identity, a probable and detailed synthetic route based on the Gould-Jacobs reaction, and its potential as a scaffold for novel therapeutic agents. This document is intended to serve as a foundational reference for researchers investigating this and related quinoline compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. From the historical significance of quinine as an antimalarial to the development of modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and immunomodulatory properties[1][2]. The introduction of halogen atoms, such as chlorine, into the quinoline structure is a common strategy to modulate the physicochemical and biological properties of these molecules, often enhancing their potency and metabolic stability.

This compound (CAS No. 25771-89-5) is a member of this important class of compounds. Its structure combines the key features of a 4-hydroxyquinoline moiety, known for its tautomerism and potential for hydrogen bonding, and two chlorine substituents on the benzene ring, which are expected to influence its electronic properties and interactions with biological targets. The ethyl carboxylate group at the 3-position provides a handle for further chemical modification and is a common feature in many biologically active quinolines.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future experiments.

| Property | Value | Reference |

| CAS Number | 25771-89-5 | [3][4][5] |

| Molecular Formula | C₁₂H₉Cl₂NO₃ | [3][4][5] |

| Molecular Weight | 286.11 g/mol | [3][4][5] |

| Density | 1.444 g/cm³ (predicted) | [3] |

| Boiling Point | 412.3°C at 760 mmHg (predicted) | [3] |

| Refractive Index | 1.59 (predicted) | [3] |

Synthesis of this compound: A Proposed Pathway

The proposed synthetic pathway for the target molecule would logically start from 2,4-dichloroaniline. The following sections detail a plausible, step-by-step experimental protocol for this synthesis.

Proposed Synthetic Scheme

Caption: Proposed Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-((2,4-dichlorophenylamino)methylene)malonate (Intermediate)

-

To a round-bottom flask equipped with a reflux condenser, add 2,4-dichloroaniline (1 mole equivalent).

-

Add diethyl ethoxymethylenemalonate (DEEM) (1.1 mole equivalents).

-

Add absolute ethanol as a solvent.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product is typically an oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

In a separate high-temperature reaction vessel, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to approximately 250°C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction at 250°C for 30-60 minutes. The cyclized product will precipitate out of the hot solution.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a hydrocarbon solvent like hexane or petroleum ether to facilitate precipitation and filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is scarce, the activities of structurally related compounds provide valuable insights into its potential pharmacological profile.

Antimicrobial and Antifungal Activity

The quinoline scaffold is well-known for its antimicrobial properties. Halogenated quinolines, in particular, have demonstrated significant activity against a range of pathogens. For instance, cloxyquin (5-chloroquinolin-8-ol) has shown potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains[11]. Other halogenated 8-hydroxyquinoline derivatives have exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA)[12]. It is plausible that this compound could exhibit similar antimicrobial or antifungal properties. The presence of two chlorine atoms may enhance its lipophilicity, facilitating its passage through microbial cell membranes.

Potential as an Immunomodulatory Agent

Derivatives of 4-hydroxyquinoline-3-carboxamide have been synthesized and evaluated for their immunomodulatory activity, with some compounds showing effects on spleen lymphocyte proliferation and TNF-alpha production by macrophages[1]. This suggests that the 4-hydroxyquinoline-3-carboxylate core of the target molecule could serve as a starting point for the development of novel immunomodulators.

Postulated Mechanism of Action

The mechanism of action for many quinoline derivatives involves the chelation of metal ions, which are essential for the function of various enzymes in microbial pathogens. The 8-hydroxyquinoline moiety, in particular, is a well-known metal chelator. While the target compound is a 4-hydroxyquinoline, the overall electronic environment and the presence of heteroatoms could still confer some metal-chelating properties. Alternatively, the planar quinoline ring system can intercalate into DNA, disrupting DNA replication and transcription, a mechanism observed in some quinoline-based anticancer agents. The specific biological targets of this compound would need to be elucidated through dedicated in vitro and in vivo studies.

Future Directions and Research Opportunities

This compound represents an under-explored area of quinoline chemistry with significant potential. Key areas for future research include:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the product should be fully characterized using modern analytical techniques, including NMR, IR, and mass spectrometry, to confirm its structure.

-

Biological Screening: The compound should be screened against a diverse panel of microbial strains (bacteria and fungi), cancer cell lines, and in assays for immunomodulatory and other biological activities.

-

Structure-Activity Relationship (SAR) Studies: A library of analogues could be synthesized by modifying the substituents on the quinoline ring and the ester group at the 3-position to explore the SAR and optimize for potency and selectivity.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the specific molecular targets and pathways involved.

Conclusion

This compound is a synthetically accessible compound belonging to a class of molecules with a rich history in medicinal chemistry. Based on the established principles of the Gould-Jacobs reaction and the known biological activities of related quinoline derivatives, it holds promise as a scaffold for the development of new therapeutic agents. This technical guide provides a foundational framework for researchers to begin their exploration of this intriguing molecule and its potential applications in drug discovery. Further experimental investigation is warranted to fully uncover the chemical and biological properties of this compound.

References

- 1. Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound| CAS:#25771-89-5 -Letopharm Limited [letopharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 25771-89-5 [sigmaaldrich.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ablelab.eu [ablelab.eu]

- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of the Quinoline Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to a vast chemical space of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of quinoline derivatives, with a specific focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For each therapeutic area, we delve into the underlying mechanisms of action, present quantitative data to illustrate structure-activity relationships, provide detailed experimental protocols for biological evaluation, and visualize key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel quinoline-based therapeutic agents.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline and its derivatives are prevalent in both natural products and synthetic pharmaceuticals, demonstrating a wide array of biological activities.[1] The planarity of the quinoline ring system allows for effective intercalation with biological macromolecules like DNA, while the nitrogen atom can participate in hydrogen bonding and act as a proton acceptor.[2][3] The versatility of substitution at various positions on the bicyclic ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug design.[4]

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, with several derivatives progressing through clinical trials.[5] Their antitumor effects are mediated through diverse mechanisms, often targeting pathways crucial for cancer cell proliferation, survival, and metastasis.[4]

Mechanisms of Anticancer Action

A primary mechanism of action for many quinoline derivatives is the inhibition of enzymes essential for DNA replication and repair in cancer cells.[2]

-

Topoisomerase Inhibition: Certain quinoline analogs function as topoisomerase inhibitors, preventing the relaxation of supercoiled DNA, which is a prerequisite for transcription and replication. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[6]

-

DNA Intercalation: The planar aromatic structure of the quinoline nucleus facilitates its insertion between DNA base pairs.[2][3] This intercalation distorts the DNA helix, interfering with the binding of DNA polymerases and transcription factors, thereby halting DNA replication and gene expression.

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases that are often dysregulated in cancer. A key pathway targeted is the PI3K/Akt/mTOR signaling cascade , which plays a central role in cell growth, proliferation, and survival.[7][8][9] By inhibiting kinases within this pathway, quinoline compounds can effectively suppress tumor growth.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Activity

The anticancer potency of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate greater potency.

| Quinoline Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline-Chalcone 12e | MGC-803 (Gastric) | 1.38 | [5] |

| Quinoline-Chalcone 12e | HCT-116 (Colon) | 5.34 | [5] |

| Quinoline-Chalcone 12e | MCF-7 (Breast) | 5.21 | [5] |

| Quinoline Chalcone 6 | HL60 (Leukemia) | 0.59 | [5] |

| Phenylsulfonylurea 7 | HepG-2 (Liver) | 2.71 | [5] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | GI50: 82.9% inhibition at 100 µM | [4] |

| Compound 15 | MCF-7 (Breast) | 15.16 | [10] |

| Compound 15 | HepG-2 (Liver) | 18.74 | [10] |

| Compound 15 | A549 (Lung) | 18.68 | [10] |

| Compound 4c | MDA-MB-231 (Breast) | Tubulin Polymerization IC50: 17 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[13][14]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Quinoline derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Activity of Quinoline Derivatives

The emergence of antimicrobial resistance necessitates the development of new antibacterial agents.[15] Quinoline derivatives, particularly the fluoroquinolones, have been a mainstay in the treatment of bacterial infections for decades.[1]

Mechanism of Antimicrobial Action

The primary target of quinolone antibacterial agents is bacterial DNA gyrase (topoisomerase II) and topoisomerase IV .[16][17] These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[13][14]

Mechanism: Inhibition of Bacterial DNA Gyrase

Caption: Quinolones inhibit DNA gyrase, blocking DNA replication.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[18][19]

| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5d | Methicillin-resistant S. aureus (MRSA) | 4 | [20] |

| Compound 5d | Vancomycin-resistant Enterococci (VRE) | 4 | [20] |

| Compound 6c | MRSA | 0.75 | [21] |

| Compound 6c | VRE | 0.75 | [21] |

| Compound 6c | Methicillin-resistant S. epidermidis (MRSE) | 2.50 | [21] |

| QQ1, QQ5, QQ6 | S. aureus | 1.22 | [22] |

| QQ6 | E. faecalis | 4.88 | [22] |

| Compound 6 | C. difficile | 1.0 | [23] |

| Hybrid 7b | S. aureus | 2 | [24] |

| Hybrid 7b | M. tuberculosis H37Rv | 10 | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15][25]

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Quinoline derivatives (test compounds)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline derivatives in CAMHB in the 96-well microtiter plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial inoculum. The final volume in each well should be 100 µL.

-

Controls: Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated promising activity against a range of viruses, including Zika virus, enteroviruses, and coronaviruses.[11][15][26]

Mechanism of Antiviral Action

The antiviral mechanisms of quinoline derivatives are varied and can target different stages of the viral life cycle.

-

Viral Entry Inhibition: Some quinoline compounds can interfere with the initial stages of viral infection by preventing the virus from entering the host cell. This can be achieved by blocking the interaction between viral surface proteins and host cell receptors or by inhibiting the membrane fusion process.[27][28][29]

-

Inhibition of Viral Replication: Other derivatives act by inhibiting key viral enzymes involved in the replication of the viral genome, such as RNA-dependent RNA polymerase (RdRp).[15]

Mechanism: Viral Entry Inhibition

Caption: Quinoline derivatives can block viral entry into host cells.

Quantitative Antiviral Activity

The antiviral activity of quinoline derivatives is typically measured by the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral activity.

| Quinoline Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | [26] |

| Compound 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | [26] |

| Chloroquine | SARS-CoV-2 | Vero 76 | 3.1 ± 2.7 | [26] |

| Compound 2 | Zika Virus | - | 0.8 ± 0.07 | [15] |

| Compound 1 | Bovine Viral Diarrhea Virus (BVDV) | - | 0.3 | [15] |

| Compound 6 | Enterovirus A71 (EV-A71) | - | 1.238 ± 0.122 | [15] |

| Compound 19 | Enterovirus D68 (EV-D68) | RD | 0.05 - 0.10 | [11] |

| 2,8-Bis(trifluoromethyl)quinoline 13a | Zika Virus | - | 0.8 | [30] |

| Compound 24a | Coxsackievirus B5 (CV-B5) | - | 0.09 ± 0.01 | [30] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[31][32][33]

Materials:

-

Susceptible host cell line

-

Virus stock

-

96-well or 24-well plates

-

Quinoline derivatives (test compounds)

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of the quinoline derivative or a control medium.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where the cells have been lysed.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity of Quinoline Derivatives

Chronic inflammation is a hallmark of many diseases, and quinoline derivatives have shown potential as anti-inflammatory agents.[25]

Mechanism of Anti-inflammatory Action

A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2.[9] COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[34] Many quinoline derivatives exhibit their anti-inflammatory effects by selectively inhibiting COX-2.[4][35]

Pathway: COX-2 Mediated Inflammation

Caption: Quinoline derivatives can inhibit the COX-2 enzyme.

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of quinoline derivatives is often assessed by their ability to inhibit the COX-2 enzyme, with potency measured by the IC50 value.

| Quinoline Derivative | Assay | IC50 (µM) | Reference |

| Compound 12c | COX-2 Inhibition | 0.1 | [35] |

| Compound 14a | COX-2 Inhibition | 0.11 | [35] |

| Compound 14b | COX-2 Inhibition | 0.11 | [35] |

| Celecoxib (Reference) | COX-2 Inhibition | 0.060 | [28] |

| Compound 9e | COX-2 Inhibition | 0.043 | [28] |

| Hybrid 4a-c | 15-LOX Inhibition | 4.509 - 5.454 | [4] |

| Compound 5b | CK2 Kinase Inhibition | 0.117 | [24] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Fluorometric or colorimetric assay kits are commercially available to screen for COX-2 inhibitors.[36][37][38]

Principle: The assay measures the peroxidase activity of COX. The hydroperoxides produced by the oxygenase activity of COX are reduced, leading to the oxidation of a chromogenic or fluorogenic substrate. The intensity of the resulting color or fluorescence is proportional to the COX activity.

General Procedure:

-

Reagent Preparation: Prepare the assay buffer, heme, enzyme (COX-2), and substrate (arachidonic acid) according to the kit manufacturer's instructions.

-

Inhibitor Preparation: Dissolve the quinoline derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Reaction: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Add the test inhibitor or vehicle control.

-

Incubation: Pre-incubate the mixture for a specified time at the recommended temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly valuable and versatile platform in the field of drug discovery. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore its therapeutic potential. The ability to readily modify the quinoline core allows for the optimization of activity against specific targets while mitigating off-target effects and improving pharmacokinetic profiles.

Future research in this area will likely focus on the development of multi-target quinoline derivatives, particularly in the context of complex diseases like cancer. Furthermore, the elucidation of novel mechanisms of action and the identification of new biological targets for quinoline-based compounds will continue to drive the innovation of next-generation therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. ibtbioservices.com [ibtbioservices.com]

- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. broadpharm.com [broadpharm.com]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 26. researchgate.net [researchgate.net]

- 27. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Entry Inhibitors: Efficient Means to Block Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Entry inhibitor - Wikipedia [en.wikipedia.org]

- 30. mdpi.com [mdpi.com]

- 31. webstore.ansi.org [webstore.ansi.org]

- 32. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 33. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 34. researchgate.net [researchgate.net]

- 35. interchim.fr [interchim.fr]

- 36. assaygenie.com [assaygenie.com]

- 37. cdn.caymanchem.com [cdn.caymanchem.com]

- 38. sigmaaldrich.com [sigmaaldrich.com]

The Emergent Role of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate in Early Drug Discovery: A Privileged Scaffold with Multi-Target Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This guide focuses on a specific, yet underexplored derivative, Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate, and its potential as a versatile starting point for early-stage drug discovery. We will delve into the chemical attributes of this molecule, its likely mechanisms of action based on the extensive literature of the quinolone class, and provide a strategic roadmap for its evaluation and development as a lead compound for various therapeutic indications. This document serves as a technical resource for researchers aiming to leverage the inherent potential of this scaffold in antibacterial, antiviral, and anticancer research.

Introduction: The Quinoline-3-Carboxylate Scaffold

The 4-quinolone motif is a critical pharmacophore found in numerous FDA-approved drugs. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. The ethyl 3-carboxylate group, in particular, has been shown to be crucial for the activity of many quinolone-based drugs, often participating in key binding interactions within enzyme active sites. The addition of dichloro-substituents at the 6 and 8 positions of the quinoline ring of this compound is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its potency, selectivity, and pharmacokinetic profile.

Postulated Mechanisms of Action and Therapeutic Potential

Based on the well-established biological activities of structurally related quinoline-3-carboxylates, we can hypothesize several potential mechanisms of action for this compound, positioning it as a promising candidate for multiple therapeutic areas.

Antibacterial Activity: Targeting Bacterial Topoisomerases

The most renowned application of the quinolone scaffold is in antibacterial agents. Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2][3][4] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome. The 4-oxo and 3-carboxyl groups of the quinolone core are critical for chelating with a magnesium ion, which in turn bridges the drug to the amino acid residues in the enzyme's active site.

Hypothesized Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Caption: Postulated mechanism of antibacterial action via DNA gyrase inhibition.

Antiviral Activity: Targeting Viral Enzymes

Derivatives of the quinoline scaffold have demonstrated promising antiviral activities against a range of viruses. For instance, some quinoline-based compounds have been reported to inhibit the replication of HIV-1 by targeting the reverse transcriptase enzyme.[5][6] More recently, quinoline-3-carboxylate derivatives were investigated for their potential to inhibit SARS-CoV-2 replication by targeting the main protease (NSP5) and the exoribonuclease (NSP14).[7] The planar nature of the quinoline ring allows it to intercalate into the active sites of these viral enzymes, disrupting their function.

Anticancer Activity: Targeting Key Enzymes in Cancer Progression

The quinoline core is also a feature of several anticancer agents. One of the key mechanisms is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway that is essential for rapidly proliferating cancer cells.[8] Additionally, various quinoline derivatives have been shown to possess antiproliferative properties against a range of cancer cell lines, including breast, colon, and lung cancer, through mechanisms that may involve the inhibition of other kinases or the induction of apoptosis.[9][10][11]

Strategic Workflow for Early Drug Discovery

The following section outlines a comprehensive, step-by-step workflow for the initial assessment and development of this compound as a potential drug candidate.

Experimental Workflow Diagram

Caption: A streamlined workflow for the early-stage drug discovery process.

Synthesis and Characterization

While this compound is commercially available, establishing a robust in-house synthesis is crucial for generating analogs for structure-activity relationship (SAR) studies. The Gould-Jacobs reaction is a common and effective method for synthesizing 4-hydroxyquinolines.

Protocol: Gould-Jacobs Synthesis of this compound

-

Reactant Preparation: A mixture of 2,4-dichloroaniline and diethyl ethoxymethylenemalonate is prepared.

-

Condensation: The mixture is heated to facilitate the condensation reaction, forming an intermediate anilinoacrylate.

-

Cyclization: The intermediate is then heated at a higher temperature in a high-boiling solvent, such as diphenyl ether, to induce cyclization.

-

Purification: The resulting product, this compound, is purified by recrystallization.

-

Characterization: The final product should be thoroughly characterized by NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

High-Throughput Screening (HTS) for Hit Identification

A panel of primary in vitro assays should be employed to screen for biological activity across the three hypothesized therapeutic areas.

Table 1: Primary Screening Assays

| Therapeutic Area | Assay Type | Target/Endpoint |

| Antibacterial | Bacterial Growth Inhibition | Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria |

| Antiviral | Plaque Reduction Assay | Inhibition of viral replication (e.g., SARS-CoV-2, HIV-1) in a relevant cell line |

| Anticancer | Cell Viability Assay (e.g., MTT, SRB) | Cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) |

Hit Validation and Lead Optimization

Promising "hits" from the primary screen must be validated through dose-response studies to determine their potency (e.g., IC50, EC50). Subsequent lead optimization will involve the synthesis of analogs to establish a structure-activity relationship (SAR). Modifications can be made at various positions of the quinoline ring to improve potency, selectivity, and drug-like properties.

Protocol: In Vitro DNA Gyrase Inhibition Assay

-

Enzyme and Substrate Preparation: Purified bacterial DNA gyrase and supercoiled plasmid DNA are prepared in an assay buffer.

-

Compound Incubation: The test compound (this compound) is added at various concentrations to the enzyme-substrate mixture.

-

Reaction Initiation: ATP is added to initiate the supercoiling reaction.

-

Reaction Termination: The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

-

Data Analysis: The inhibition of DNA supercoiling is quantified by densitometry, and the IC50 value is calculated.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its privileged quinoline-3-carboxylate core suggests a high probability of interaction with a diverse range of biological targets. The strategic workflow outlined in this guide provides a clear path for researchers to systematically evaluate its potential in antibacterial, antiviral, and anticancer applications. Future efforts should focus on elucidating its precise molecular targets and mechanisms of action, followed by rigorous preclinical evaluation to translate its in vitro activity into in vivo efficacy and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate, a halogenated quinoline derivative with significant potential in medicinal chemistry. This document will delve into the fundamental physicochemical properties of the molecule, provide a detailed, field-proven synthetic protocol, and explore its potential therapeutic applications, particularly in the realm of oncology, drawing from the established bioactivity of the broader quinoline class.

Core Molecular Attributes

This compound is a polysubstituted quinoline, a heterocyclic aromatic organic compound. The presence of two chlorine atoms, a hydroxyl group, and an ethyl carboxylate moiety on the quinoline core suggests a molecule with modulated electronic and lipophilic properties, which are key determinants of pharmacokinetic and pharmacodynamic behavior in drug candidates.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉Cl₂NO₃ | [1] |

| Molecular Weight | 286.1 g/mol | [2] |

| CAS Number | 25771-89-5 | [1][3] |

Synthesis via the Gould-Jacobs Reaction: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through the Gould-Jacobs reaction. This established methodology is a cornerstone in quinoline chemistry, favored for its reliability and versatility in creating the 4-hydroxyquinoline scaffold. The reaction proceeds through two key stages: the initial condensation of an aniline with a malonic ester derivative, followed by a thermally induced cyclization.

The causality behind this experimental choice lies in the reaction's robustness and its ability to accommodate a wide range of substituted anilines, making it ideal for generating a library of analogues for structure-activity relationship (SAR) studies. The high-temperature cyclization step is crucial for overcoming the activation energy required for the intramolecular aromatic substitution.

Visualizing the Synthetic Pathway

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to maximize yield and purity, and includes in-process checks to ensure the reaction is proceeding as expected.

Step 1: Condensation of 2,4-dichloroaniline and Diethyl ethoxymethylenemalonate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Reaction Initiation: Heat the mixture to 100-110 °C in an oil bath. The reaction is typically exothermic and the mixture will become homogeneous.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material. The reaction is generally complete within 2-3 hours.

-

Rationale: The slight excess of diethyl ethoxymethylenemalonate ensures the complete consumption of the limiting aniline reactant. The temperature is optimized to facilitate the nucleophilic substitution of the ethoxy group by the aniline nitrogen, while minimizing side reactions.

Step 2: Thermal Cyclization

-

Solvent Addition: To the crude anilinomethylenemalonate intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 volumes relative to the starting aniline).

-

Cyclization: Heat the reaction mixture to a vigorous reflux (approximately 250-260 °C). The high temperature is necessary to drive the intramolecular cyclization onto the aromatic ring.

-

Reaction Monitoring and Work-up: The cyclization is typically complete within 1-2 hours, often indicated by the precipitation of the product from the hot solvent. After cooling to room temperature, the precipitated solid is collected by vacuum filtration.

-

Purification: Wash the solid with a non-polar solvent like hexane or petroleum ether to remove residual diphenyl ether. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

-

Rationale: Diphenyl ether is an excellent solvent for this reaction due to its high boiling point and its ability to efficiently transfer heat. The precipitation of the product upon cooling provides a straightforward initial purification step.

Potential Therapeutic Applications: An Emerging Anticancer Agent?

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including antimalarial, antibacterial, and notably, anticancer effects.[4][5][6] The presence of chlorine atoms in the 6 and 8 positions of the title compound is of particular interest, as halogenation is a common strategy in drug design to enhance potency and modulate metabolic stability.

Several studies have highlighted the anticancer potential of di-substituted quinoline derivatives.[4][7] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[7] While direct biological data for this compound is not yet widely published, its structural similarity to other biologically active quinolines strongly suggests its potential as a candidate for anticancer drug discovery programs. Further screening against a panel of cancer cell lines is a logical and promising next step.

Physicochemical Characterization: A Spectroscopic Profile

The definitive identification and purity assessment of the synthesized this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, a singlet for the proton at the 2-position, and the quartet and triplet corresponding to the ethyl ester group. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct signals for the twelve carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the dichlorinated aromatic ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Cl stretches, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

Conclusion

This compound represents a compelling target for further investigation in the field of medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction, coupled with the known anticancer potential of the quinoline scaffold, makes it an attractive candidate for drug discovery and development. This technical guide provides the foundational knowledge for its synthesis and characterization, paving the way for future biological evaluation and the potential unlocking of its therapeutic value.

References

- 1. This compound | 25771-89-5 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound|å æçå°H5 [klamar-reagent.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. neuroquantology.com [neuroquantology.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. benchchem.com [benchchem.com]

In-silico modeling of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide to the In-Silico Modeling of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive, technically detailed framework for the in-silico analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the application of computational methods in modern drug discovery. Our approach emphasizes a logical, self-validating workflow, grounded in established scientific principles and supported by authoritative references.

Foreword: The Rationale for In-Silico First

In an era of accelerated drug discovery, the "fail fast, fail cheap" paradigm is paramount. In-silico modeling provides an indispensable toolkit to predict the biological behavior of novel chemical entities before committing to costly and time-consuming wet-lab synthesis and screening. For a molecule like this compound, a quinoline derivative with potential therapeutic value, computational analysis allows for a deep understanding of its likely protein targets, binding interactions, and pharmacokinetic profile. This guide will walk you through a robust in-silico workflow, from initial target identification to the assessment of drug-like properties, providing a virtual roadmap for its potential as a therapeutic agent.

Part 1: Target Identification and Validation

The foundational step in the in-silico evaluation of any small molecule is the identification of its potential biological targets. Without this, any subsequent analysis lacks a clear scientific objective. Given the novelty of this compound, we will employ a ligand-based target prediction approach.

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Ligand Preparation : The SMILES (Simplified Molecular Input Line Entry System) string for this compound is required. This can be obtained from chemical databases such as PubChem.

-

Submission to SwissTargetPrediction : The SMILES string is submitted to the SwissTargetPrediction web server, a tool that predicts protein targets of a small molecule based on the principle of chemical similarity to known ligands.[1][2][3][4]

-

Analysis of Predicted Targets : The server returns a list of potential targets, ranked by probability. It is crucial to analyze these targets for their biological relevance, particularly in the context of known activities of quinoline derivatives, which include anticancer and antimicrobial effects.[5]

Hypothetical Target Prediction Results

For the purpose of this guide, let us assume that the SwissTargetPrediction analysis for this compound yielded the following high-probability targets:

| Target Class | Specific Target | UniProt ID | Rationale for Prioritization |

| Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | P35968 | Quinoline derivatives are well-documented as kinase inhibitors.[6][7][8][9] VEGFR-2 is a key target in angiogenesis and cancer therapy. |

| Topoisomerase | DNA Topoisomerase II | P11388 | The quinoline scaffold is a known pharmacophore in topoisomerase inhibitors, which are established anticancer agents.[10][11][12] |

| Carbonic Anhydrase | Carbonic Anhydrase IX | Q16790 | Recent studies have highlighted quinoline-based compounds as potent inhibitors of carbonic anhydrases, particularly those associated with cancer.[13][14][15][16][17] |

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides insights into binding affinity and the specific molecular interactions that drive this binding.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Protein Preparation :

-

Ligand Preparation :

-

Generate a 3D conformation of this compound.

-

Assign Gasteiger charges and define the rotatable bonds.

-

-

Grid Box Generation :

-

Define the binding site on the protein by creating a grid box that encompasses the active site residues.

-

-

Docking Execution :

-

Run the docking simulation using AutoDock Vina, which will generate multiple binding poses of the ligand within the protein's active site.

-

-

Analysis of Results :

-

Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).

-

Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

-

Illustrative Docking Results

The following table summarizes hypothetical docking results for this compound with the prioritized targets.

| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 | 4ASD | -9.2 | Cys919, Asp1046, Glu885 |

| Topoisomerase II | 1ZXM | -8.5 | Asp551, Arg503, Gly773 |

| Carbonic Anhydrase IX | 5FL4 | -7.8 | His94, His96, His119, Zn2+ |

These hypothetical results suggest that this compound has a strong binding affinity for all three targets, with the most favorable interactions predicted for VEGFR-2.

Visualization of the In-Silico Modeling Workflow

Caption: A comprehensive workflow for the in-silico modeling of a small molecule.

Part 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.

Experimental Protocol: MD Simulation using GROMACS

-

System Preparation :

-

Use the best-docked complex from the molecular docking step as the starting structure.

-

Solvate the complex in a water box and add ions to neutralize the system.

-

-

Energy Minimization :

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration :

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure to ensure the system is stable.

-

-

Production MD Run :

-

Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the behavior of the protein-ligand complex.

-

-

Trajectory Analysis :

-

Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Interpreting MD Simulation Results

A stable protein-ligand complex is indicated by a low and converged RMSD value for the ligand and the protein backbone over the course of the simulation. High RMSF values for specific residues in the binding pocket may indicate conformational changes upon ligand binding.

Visualization of the Molecular Docking Process

Caption: A schematic representation of the molecular docking workflow.

Part 4: ADMET Prediction

The therapeutic potential of a compound is not solely determined by its binding affinity to a target but also by its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in assessing the drug-likeness of a molecule.

Experimental Protocol: ADMET Prediction using SwissADME

-

Submission :

-

Input the SMILES string of this compound into the SwissADME web server.

-

-

Analysis of Physicochemical Properties :

-

Evaluate properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.

-

-

Lipinski's Rule of Five :

-

Assess compliance with Lipinski's Rule of Five, a set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

-

-

Pharmacokinetic Predictions :

-

Analyze predictions for gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

-

-

Toxicity Prediction :

-

Evaluate any predicted toxicity alerts.

-

Hypothetical ADMET Profile

| Property | Predicted Value | Assessment |

| Molecular Weight | 286.11 g/mol | Compliant (< 500) |

| LogP | 3.5 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 4 | Compliant (< 10) |

| Lipinski's Rule Violations | 0 | Good drug-likeness |

| GI Absorption | High | Favorable for oral administration |

| BBB Permeant | No | Reduced risk of CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Toxicity Alerts | None | Low predicted toxicity |

This hypothetical ADMET profile suggests that this compound has favorable drug-like properties, although its potential as a CYP2D6 inhibitor warrants further investigation.

Conclusion and Future Directions

This in-silico investigation has provided a comprehensive, albeit hypothetical, initial assessment of this compound. The predicted targeting of key proteins in cancer pathways, coupled with strong binding affinities and a favorable ADMET profile, positions this compound as a promising candidate for further preclinical development.

The logical next steps would involve the chemical synthesis of the compound and in-vitro validation of the in-silico predictions. This would include enzymatic assays to confirm the inhibitory activity against the predicted targets and cell-based assays to assess its anticancer efficacy. The synergistic use of computational and experimental approaches, as outlined in this guide, is the cornerstone of modern, efficient drug discovery.

References

- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 2. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]